molecular formula C11H19BrCl2N2 B14050554 (1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride

(1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride

Cat. No.: B14050554
M. Wt: 330.09 g/mol
InChI Key: OUNOVMBSLZDDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride is a chiral diamine derivative characterized by a brominated aromatic ring, a branched aliphatic chain, and two amine groups. The stereochemistry (R,R configuration) and the presence of the 4-bromophenyl group contribute to its unique physicochemical properties, including solubility, stability, and receptor-binding affinity. Its applications span medicinal chemistry, where it serves as a precursor for bioactive molecules, and materials science, where its stereochemical rigidity may aid in chiral catalyst design.

Properties

Molecular Formula

C11H19BrCl2N2

Molecular Weight

330.09 g/mol

IUPAC Name

1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C11H17BrN2.2ClH/c1-7(2)10(13)11(14)8-3-5-9(12)6-4-8;;/h3-7,10-11H,13-14H2,1-2H3;2*1H

InChI Key

OUNOVMBSLZDDTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C1=CC=C(C=C1)Br)N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bromophenyl precursor.

    Formation of Diamine: The bromophenyl compound undergoes a series of reactions to introduce the diamine functionality. This often involves the use of reagents such as ammonia or primary amines under controlled conditions.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired (1R,2R) enantiomer.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt form, typically using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The diamine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to phenyl derivatives.

    Substitution: Introduction of azide or thiol groups.

Scientific Research Applications

(1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The diamine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bromophenyl group can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness emerges when compared to analogs with variations in substituents, chain length, or stereochemistry. Below is a detailed analysis:

Halogen-Substituted Analogs

Compound Name Structural Differences Key Properties
(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine dihydrochloride Fluorine instead of bromine; shorter ethane chain Smaller halogen atom reduces steric bulk and electron-withdrawing effects, potentially lowering receptor-binding affinity compared to bromine. Exhibits distinct neuroprotective and enzyme-modulating activities .
N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride Bromophenyl group attached to a propanamine chain; lacks diamine functionality Branched aliphatic chain enhances lipophilicity, favoring blood-brain barrier penetration. The absence of a second amine limits its utility in chelation or coordination chemistry .

Chain Length and Branching Variations

Compound Name Structural Differences Key Properties
1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride Shorter ethane chain; lacks methyl branching Reduced steric hindrance increases reactivity in nucleophilic substitutions. However, the absence of the 3-methyl group diminishes stereochemical stability, affecting its performance in chiral applications .
(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride Cyclohexane backbone instead of butane; dimethylated amines Rigid cyclohexane structure enhances thermal stability but reduces conformational flexibility, limiting interactions with flexible biological targets .

Functional Group Modifications

Compound Name Structural Differences Key Properties
(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride Methoxy group replaces bromine; ethane chain Methoxy group improves solubility in polar solvents but reduces electrophilicity. Demonstrated antidepressant activity in preclinical models, contrasting with the target compound’s undefined therapeutic profile .
1-(4-Bromophenyl)ethane-1,2-diol Hydroxyl groups instead of amines Higher polarity limits membrane permeability. Used primarily as a synthetic intermediate rather than a bioactive agent .

Key Research Findings and Unique Advantages

  • Stereochemical Influence: The (R,R) configuration confers enantioselectivity in catalysis and receptor interactions, a feature absent in non-chiral analogs like N,N-dimethyl-4-bromobenzylamine .
  • Bromine-Specific Effects : The 4-bromophenyl group enhances binding to aromatic-rich enzyme pockets (e.g., cytochrome P450 isoforms), as observed in halogenated analogs .
  • Methyl Branching : The 3-methyl group in the butane chain improves metabolic stability compared to linear-chain derivatives, reducing susceptibility to oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.